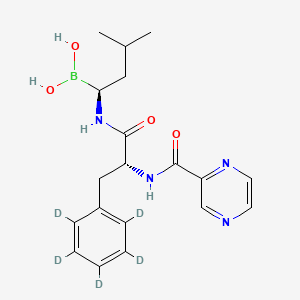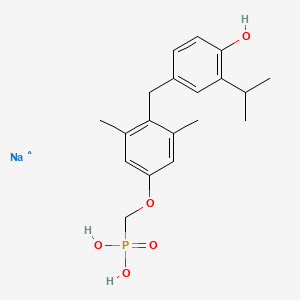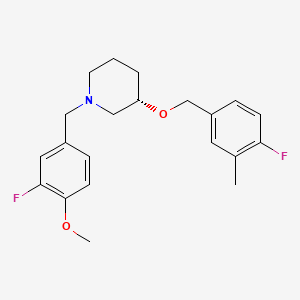
ER|A degrader 5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is designed to target and degrade estrogen receptor alpha (ERα), which plays a crucial role in the development and progression of hormone receptor-positive breast cancer . This compound has shown significant antitumor activity in preclinical studies, making it a promising candidate for further research and potential therapeutic applications .
准备方法
The synthesis of ER|A degrader 5 involves the preparation of thieno[2,3-e]indazole derivatives. The synthetic route typically includes the following steps:
Formation of the thieno[2,3-e]indazole core: This involves the cyclization of appropriate starting materials under specific reaction conditions.
Functionalization of the core structure: Various functional groups are introduced to the core structure to enhance its binding affinity and selectivity for ERα.
Optimization of pharmacokinetic properties: The final compound is modified to improve its oral bioavailability and overall drug-like properties.
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity.
化学反应分析
ER|A degrader 5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
ER|A degrader 5 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationships of estrogen receptor degraders and to develop new derivatives with improved properties.
Biology: It is employed in cell-based assays to investigate the role of ERα in various biological processes, such as cell proliferation and apoptosis.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of hormone receptor-positive breast cancer.
作用机制
ER|A degrader 5 exerts its effects by binding to ERα and inducing its degradation. This process involves the following steps:
Binding: The compound binds to the ligand-binding domain of ERα, preventing the receptor from interacting with its natural ligand, estrogen.
Conformational change: Binding of this compound induces a conformational change in ERα, leading to its misfolding.
Proteasomal degradation: The misfolded receptor is recognized by the cellular quality control machinery and targeted for degradation by the proteasome.
This mechanism effectively reduces the levels of ERα in cells, thereby inhibiting estrogen signaling and suppressing the growth of hormone receptor-positive breast cancer cells .
相似化合物的比较
ER|A degrader 5 is unique among estrogen receptor degraders due to its high selectivity and oral bioavailability. Similar compounds include:
Fulvestrant: An injectable selective estrogen receptor degrader with poor oral bioavailability.
Elacestrant: An oral selective estrogen receptor degrader with similar antitumor activity but different pharmacokinetic properties.
Camizestrant: Another oral selective estrogen receptor degrader that has shown promise in preclinical studies
Compared to these compounds, this compound offers the advantage of improved oral bioavailability and potency, making it a valuable addition to the arsenal of estrogen receptor-targeted therapies .
属性
分子式 |
C29H25F4N3O2S |
|---|---|
分子量 |
555.6 g/mol |
IUPAC 名称 |
2-[2-(1,1-difluoroethyl)-4-fluorophenyl]-3-[4-[1-(3-fluoropropyl)azetidin-3-yl]oxyphenoxy]-6H-thieno[2,3-e]indazole |
InChI |
InChI=1S/C29H25F4N3O2S/c1-29(32,33)24-13-17(31)3-8-21(24)28-26(22-9-10-25-23(14-34-35-25)27(22)39-28)38-19-6-4-18(5-7-19)37-20-15-36(16-20)12-2-11-30/h3-10,13-14,20H,2,11-12,15-16H2,1H3,(H,34,35) |
InChI 键 |
QGTNFUUVOBBVAM-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C=CC(=C1)F)C2=C(C3=C(S2)C4=C(C=C3)NN=C4)OC5=CC=C(C=C5)OC6CN(C6)CCCF)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



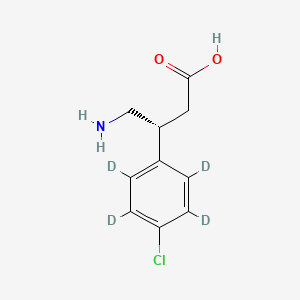

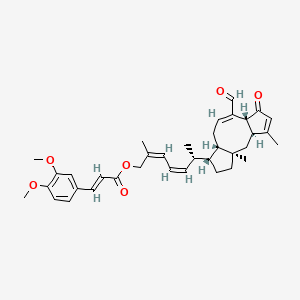
![Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-](/img/structure/B12416803.png)


![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)
